molecular formula C6H6ClNO B1367268 6-Chloro-5-methylpyridin-3-ol CAS No. 54232-03-0

6-Chloro-5-methylpyridin-3-ol

Cat. No. B1367268
Key on ui cas rn: 54232-03-0
M. Wt: 143.57 g/mol
InChI Key: UGDSWVXJJFIVAH-UHFFFAOYSA-N
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Patent
US06133253

Procedure details

To a solution of boron trifluoride diethyl etherate (5.8 mL, 47.5 nmmol) in DME (18 mL) at -14° C. was added dropwise a solution of 5-amino-2-chloro-3-methylpyridine (4.5 g, 31.7 mmol) in DME (60 mL). The mixture was stirred for 15 minutes and then a solution of t-butyl nitrite (4.5 mL, 38 mmol) in DME (60 mL) was added dropwise. The mixture was stirred for 1 hour at 0° C., then pentane (100 mL) was added to give a solid. The solid was collected by filtration and dried to give the title compound (6.9 g): 1H NMR (MeOH-d4, 300 MHz) δ 2.58 (s, 3H), 8.86 (d, J=2.1 Hz, 1H), 9.41 (d, J=2.4 Hz, 1H).
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(F)(F)F.CC[O:7][CH2:8][CH3:9].NC1[CH:12]=[C:13](C)[C:14]([Cl:17])=[N:15][CH:16]=1.N(OC(C)(C)C)=O.CCCCC>COCCOC>[Cl:17][C:14]1[C:13]([CH3:12])=[CH:9][C:8]([OH:7])=[CH:16][N:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.8 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
4.5 g
Type
reactant
Smiles
NC=1C=C(C(=NC1)Cl)C
Name
Quantity
18 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
60 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CCCCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour at 0° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to give a solid
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC=C(C=C1C)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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